[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
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Overview
Description
Pancuronium bromide is a bis-quaternary steroid and a non-depolarizing neuromuscular blocking agent. It is commonly used as a muscle relaxant during anesthesia and surgical procedures to facilitate tracheal intubation and provide skeletal muscle relaxation . Pancuronium bromide is known for its potency and relatively long duration of action compared to other neuromuscular blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pancuronium bromide is synthesized through a series of chemical reactions involving the modification of steroidal structures. One common method involves the methylation of a precursor compound with methyl bromide in a suitable solvent . The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pancuronium bromide involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the final product. The crude pancuronium bromide is often purified through recrystallization and other purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pancuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pancuronium bromide include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of pancuronium bromide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products .
Scientific Research Applications
Pancuronium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroidal structures and their chemical reactivity.
Mechanism of Action
Pancuronium bromide exerts its effects by competitively inhibiting the nicotinic acetylcholine receptor at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction, leading to muscle relaxation . Pancuronium bromide has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .
Comparison with Similar Compounds
Pancuronium bromide is compared with other neuromuscular blocking agents, such as:
Vecuronium bromide: Similar in structure but has a shorter duration of action and fewer cardiovascular side effects.
Atracurium besylate: Known for its rapid onset and intermediate duration of action.
Rocuronium bromide: Has a faster onset of action compared to pancuronium bromide.
Pancuronium bromide is unique due to its long duration of action and potent neuromuscular blocking effects, making it suitable for prolonged surgical procedures .
Properties
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIJXCQZLFKBMV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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